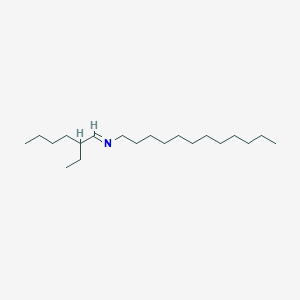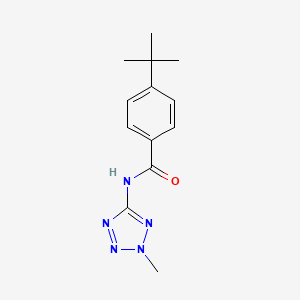![molecular formula C16H10N4O14 B12543657 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) CAS No. 668420-27-7](/img/structure/B12543657.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two 3,5-dinitrobenzoic acid groups connected by an ethane-1,2-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of novel drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-diaminobenzoic acid)
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is unique due to the presence of two nitro groups on each aromatic ring, which significantly enhances its reactivity and potential applications. The ethane-1,2-diylbis(oxy) linker provides flexibility and stability to the molecule, making it suitable for various chemical modifications and applications.
Eigenschaften
CAS-Nummer |
668420-27-7 |
|---|---|
Molekularformel |
C16H10N4O14 |
Molekulargewicht |
482.27 g/mol |
IUPAC-Name |
2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
DKFIGJMUZCABDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)





![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)





